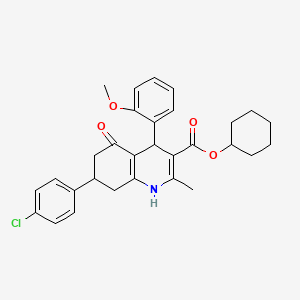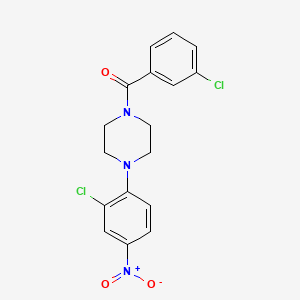
1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine, also known as CNB-001, is a molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CNB-001 belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is not fully understood. However, it has been proposed that 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine exerts its neuroprotective effects by modulating multiple pathways, including reducing oxidative stress, inhibiting inflammation, and enhancing mitochondrial function. 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has also been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular response to oxidative stress.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to the prevention of neuronal death and improved cognitive function. Additionally, 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to enhance mitochondrial function, which can improve energy production and reduce oxidative stress. Furthermore, 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have anti-apoptotic effects, which can prevent cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been extensively studied in animal models, which can provide valuable insights into its potential therapeutic applications. However, there are also some limitations to using 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine in lab experiments. The mechanism of action of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is not fully understood, which can make it difficult to design experiments to test its effects. Additionally, the effects of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine may vary depending on the disease model and the dose used.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. One area of research is to further elucidate the mechanism of action of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. Understanding the molecular pathways involved in the effects of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine can provide insights into its potential therapeutic applications. Another area of research is to test the efficacy of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine in clinical trials. If 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is found to be safe and effective in humans, it could be a promising therapeutic agent for neurodegenerative and inflammatory diseases. Additionally, future research could focus on optimizing the synthesis of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine to improve its yield and purity.
Synthesemethoden
The synthesis of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine involves the reaction of 3-chlorobenzoic acid with 2-chloro-4-nitroaniline in the presence of a base, followed by the reaction with piperazine. The final product is obtained after purification by column chromatography. The synthesis of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties. 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been tested in various animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, and has shown promising results in reducing neuronal death and improving cognitive function. Additionally, 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as colitis and arthritis. Furthermore, 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have anti-oxidant properties, which can protect cells from oxidative damage.
Eigenschaften
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-13-3-1-2-12(10-13)17(23)21-8-6-20(7-9-21)16-5-4-14(22(24)25)11-15(16)19/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFPYWFPIZOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5221626.png)
![(4-bromo-2-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5221632.png)
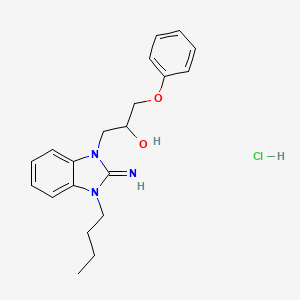
![4-(4-chlorophenyl)-1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5221654.png)
![4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5221655.png)
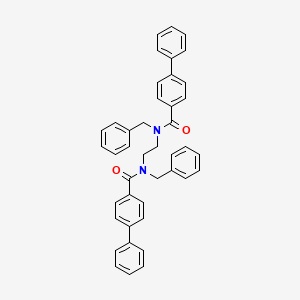
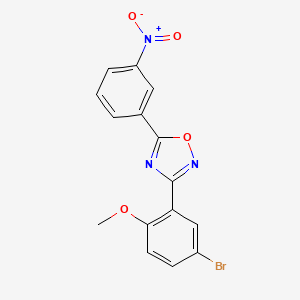
![5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5221671.png)
![5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5221681.png)
![4-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5221684.png)
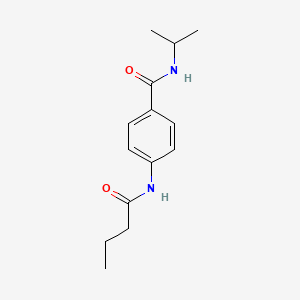
![3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)
